(2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate (2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate
Brand Name: Vulcanchem
CAS No.: 428816-48-2
VCID: VC3735213
InChI: InChI=1S/C50H37F6NO10S/c51-49(52,53)36-23-21-31(22-24-36)30-68-48(57-38-27-25-37(26-28-38)50(54,55)56)67-47-42(66-46(61)35-19-11-4-12-20-35)41(65-45(60)34-17-9-3-10-18-34)40(64-44(59)33-15-7-2-8-16-33)39(63-47)29-62-43(58)32-13-5-1-6-14-32/h1-28,39-42,47H,29-30H2/t39-,40-,41+,42-,47-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Molecular Formula: C50H37F6NO10S
Molecular Weight: 957.9 g/mol

(2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate

CAS No.: 428816-48-2

Cat. No.: VC3735213

Molecular Formula: C50H37F6NO10S

Molecular Weight: 957.9 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate - 428816-48-2

Specification

CAS No. 428816-48-2
Molecular Formula C50H37F6NO10S
Molecular Weight 957.9 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate
Standard InChI InChI=1S/C50H37F6NO10S/c51-49(52,53)36-23-21-31(22-24-36)30-68-48(57-38-27-25-37(26-28-38)50(54,55)56)67-47-42(66-46(61)35-19-11-4-12-20-35)41(65-45(60)34-17-9-3-10-18-34)40(64-44(59)33-15-7-2-8-16-33)39(63-47)29-62-43(58)32-13-5-1-6-14-32/h1-28,39-42,47H,29-30H2/t39-,40-,41+,42-,47-/m1/s1
Standard InChI Key HTRJVXKRCWWVSR-KPAAGLOJSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Introduction

Structural Characterization and Properties

Molecular Structure and Classification

The compound (2R,3R,4S,5R,6R)-2-((Benzoyloxy)methyl)-6-(((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate belongs to a class of highly functionalized carbohydrate derivatives. At its core is a tetrahydropyran ring with defined stereochemistry (2R,3R,4S,5R,6R), indicating a specific three-dimensional orientation of substituents. This pyran core structure is similar to that found in Alpha-D-Glucopyranose pentabenzoate, which contains a tetrahydro-2H-pyran core with multiple benzoyl groups attached.

The compound features four benzoate ester groups: one attached to the methyl group at position 2 of the pyran ring, and three others (tribenzoate) attached at positions 3, 4, and 5. Additionally, it contains two trifluoromethyl-substituted phenyl rings - one as part of a benzylthio group and the other as part of an iminomethoxy functionality at position 6 of the pyran ring. These trifluoromethyl groups are similar to those found in compounds like 4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

Physicochemical Properties

Based on its structural composition, this compound is expected to exhibit specific physicochemical properties:

PropertyExpected Value/DescriptionBasis for Estimation
Physical AppearanceWhite to off-white crystalline powderBased on similar benzoate esters
Molecular WeightApproximately 1100-1200 g/molCalculated from molecular composition
SolubilityPoorly soluble in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, DMSO)Based on lipophilic nature of benzoate and trifluoromethyl groups
StabilityModerately stable at room temperature; Sensitive to hydrolysis in basic conditionsBased on ester and imine functionalities
LogP>5 (highly lipophilic)Due to multiple aromatic rings and CF₃ groups

The presence of multiple benzoyloxy groups would likely contribute to a crystalline structure similar to alpha-D-glucopyranose pentabenzoate, which is characterized as a white to off-white powder. The trifluoromethyl groups would further enhance the compound's lipophilicity, potentially affecting its solubility profile and membrane permeability.

Synthetic Pathways and Preparation

Retrosynthetic Analysis

The synthesis of this complex molecule would likely involve multiple steps, beginning with a suitably protected carbohydrate scaffold. Drawing from synthetic methods employed for related compounds, a plausible synthetic route might involve:

  • Selection of an appropriate pyranose starting material with the required stereochemistry

  • Selective protection and deprotection steps to allow for regioselective functionalization

  • Esterification with benzoyl chloride or benzoic anhydride to introduce the benzoate groups

  • Installation of the ((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy moiety at position 6

Key Synthetic Considerations

The esterification reactions would likely follow mechanisms similar to those used in the synthesis of glycerin tribenzoate, where glycerol reacts with benzoic acid under reflux conditions in the presence of an alkaline substance and a dehydrating agent . For the target compound, the reaction conditions would need to be carefully controlled to achieve the desired selectivity and stereochemistry.

The synthesis of the complex ((4-(trifluoromethyl)benzyl)thio)((4-(trifluoromethyl)phenyl)imino)methoxy group would likely involve separate preparation before coupling to the pyranose core. This could involve the reaction between a thiol and an imine under appropriate conditions, similar to methodologies used for compounds containing benzylthio groups like those seen in certain triazolopyridazine derivatives.

Purification Methods

Purification of the final compound would likely involve:

  • Column chromatography using silica gel and appropriate solvent systems

  • Recrystallization from suitable organic solvents

  • Potential use of preparative HPLC for final purification

Similar to the production method of glycerin tribenzoate, the reaction solution would require careful post-treatment to isolate the pure product . This might involve washing with basic solutions to remove unreacted benzoic acid, followed by extraction with organic solvents and subsequent purification steps.

Structural Comparisons and Relationships

Comparison with Related Compounds

The target compound shares structural similarities with several known compounds:

CompoundSimilaritiesDifferencesReference
Alpha-D-Glucopyranose pentabenzoateTetrahydropyran core; Multiple benzoate estersLacks trifluoromethyl groups and thio-imino functionality
(2R,6S)-(+)-4-Benzoyloxy-2-benzoyloxymethyl-6-methoxy-2H-pyran-3(6H)-onePyran core with benzoyloxy groupsContains a ketone functionality; Different stereochemistry
4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)- triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamideContains trifluoromethyl and benzylthio groupsHas triazolopyridazine core instead of pyran
Glycerin tribenzoateContains multiple benzoate ester groupsSimpler structure; lacks pyran ring and trifluoromethyl groups

Structure-Activity Relationship Considerations

The presence of multiple functional groups in the target compound suggests several structure-activity relationships:

  • The benzoate groups likely enhance lipophilicity and provide potential sites for π-π interactions with aromatic residues in biological targets

  • The trifluoromethyl substituents could enhance metabolic stability and binding affinity to protein targets

  • The thioether linkage provides conformational flexibility while maintaining lipophilicity

  • The imine functionality represents a potential hydrogen bond acceptor and a site for nucleophilic attack

These structural features collectively suggest a molecule designed for specific molecular recognition events, potentially in a biological context.

Analytical Characterization Methods

Spectroscopic Analysis

Characterization of the target compound would likely involve multiple complementary techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons of the benzoate and trifluoromethyl-substituted phenyl rings

    • ¹³C NMR would reveal the carbonyl carbons of the ester groups and the distinctive quartet splitting pattern of the CF₃ carbons

    • ¹⁹F NMR would provide specific signals for the trifluoromethyl groups

  • Mass Spectrometry:

    • High-resolution mass spectrometry would confirm the molecular formula

    • Fragmentation patterns would likely show sequential losses of benzoate groups and characteristic fragments from the trifluoromethyl-containing moieties

  • Infrared Spectroscopy:

    • Strong absorption bands for C=O stretching (approximately 1720 cm⁻¹) from the benzoate esters

    • C-F stretching vibrations (1100-1200 cm⁻¹) from the trifluoromethyl groups

    • C=N stretching from the imine functionality

Chromatographic Methods

For purity determination and isolation:

  • High-Performance Liquid Chromatography (HPLC):

    • Likely using reverse-phase columns (C18) with acetonitrile/water mobile phases

    • UV detection at wavelengths corresponding to the aromatic and conjugated systems (approximately 230-280 nm)

  • Thin-Layer Chromatography (TLC):

    • Using silica gel plates with appropriate solvent systems for monitoring reaction progress

    • Visualization potentially using UV light and appropriate staining reagents

Current Research Context and Future Directions

Research Gaps

The compound represents an intersection of carbohydrate chemistry, fluorine chemistry, and heterocyclic chemistry. Current research gaps might include:

  • Limited understanding of how such heavily functionalized carbohydrate derivatives interact with biological systems

  • Challenges in developing efficient synthetic routes to such complex structures

  • Need for structure-activity relationship studies to optimize properties for specific applications

Future Research Directions

Future investigations might focus on:

  • Development of more efficient synthetic methodologies, potentially using enzyme-catalyzed reactions for selective functionalization

  • Exploration of structure-activity relationships through the synthesis of analogues with modified substituents

  • Detailed studies of physicochemical properties and their correlation with biological activities

  • Investigation of potential applications beyond traditional pharmaceutical uses, such as in materials science or as synthetic intermediates

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